
Thymidine, 3'-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a thymidine base linked to a modified sugar moiety, which includes a 1,2,3-triazole ring substituted with ethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. The key steps include the formation of the triazole ring via a cycloaddition reaction, followed by the attachment of the thymidine moiety. Common reagents used in these reactions include copper(I) catalysts for the cycloaddition and various protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ethoxycarbonyl groups can be reduced to yield different functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the ethoxycarbonyl groups can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into nucleic acids. The modified sugar moiety and triazole ring can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The specific molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with enzymes involved in nucleic acid synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, which lacks the triazole modification.
Azidothymidine (AZT): A nucleoside analog used as an antiviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and ethoxycarbonyl groups. These modifications can enhance its stability and alter its biological activity compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
127479-61-2 |
|---|---|
Molekularformel |
C18H23N5O8 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
diethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23N5O8/c1-4-29-16(26)13-14(17(27)30-5-2)23(21-20-13)10-6-12(31-11(10)8-24)22-7-9(3)15(25)19-18(22)28/h7,10-12,24H,4-6,8H2,1-3H3,(H,19,25,28)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
ZHAQKMILIDWGIP-QJPTWQEYSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=N1)C2CC(OC2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


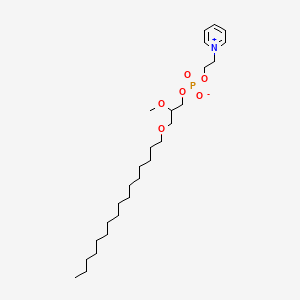
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

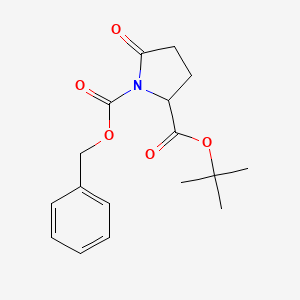
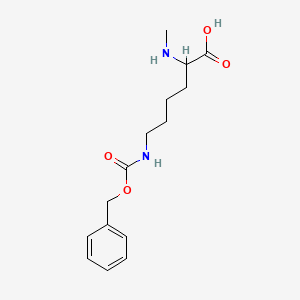
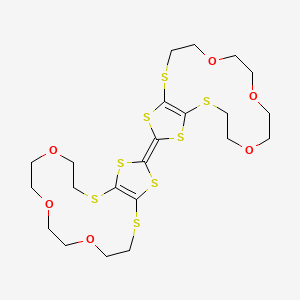
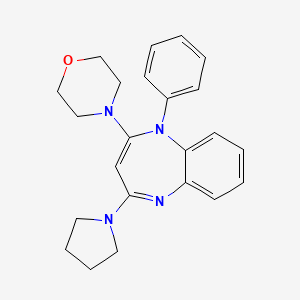
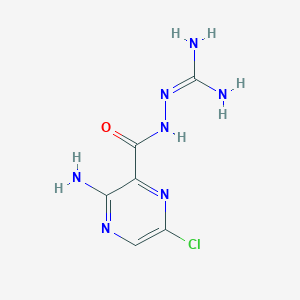

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)



![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)
